molecular formula C13H12FNO2S B258411 N-(3-fluorophenyl)-1-phenylmethanesulfonamide

N-(3-fluorophenyl)-1-phenylmethanesulfonamide

Cat. No. B258411
M. Wt: 265.31 g/mol
InChI Key: PGDNUNPWXARWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-phenylmethanesulfonamide, also known as FMPS, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and ion channels in the body. It has been shown to have an effect on the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-phenylmethanesulfonamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have an effect on the activity of certain enzymes involved in cancer development.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-1-phenylmethanesulfonamide is that it has been shown to be relatively stable and easy to work with in laboratory experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-(3-fluorophenyl)-1-phenylmethanesulfonamide, including further investigation of its mechanisms of action and its potential use as a therapeutic agent. It could also be used in the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, future research could focus on developing new synthesis methods for N-(3-fluorophenyl)-1-phenylmethanesulfonamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-1-phenylmethanesulfonamide involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to form the final compound.

Scientific Research Applications

N-(3-fluorophenyl)-1-phenylmethanesulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new therapeutic agents. It has been shown to have potential as a tool for studying the function of certain ion channels in the brain, as well as for investigating the role of certain enzymes in cancer development.

properties

Product Name

N-(3-fluorophenyl)-1-phenylmethanesulfonamide

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H12FNO2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

PGDNUNPWXARWPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F

solubility

37.6 [ug/mL]

Origin of Product

United States

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